Chemical structure and properties of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione
Chemical structure and properties of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione
[1]
Executive Summary
1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione (also known as N-(4-picolyl)isatin) represents a strategic fusion of two privileged medicinal scaffolds: the isatin (1H-indole-2,3-dione) core and the pyridine moiety.[1] This compound serves as a critical intermediate and pharmacophore in drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and cholinesterase inhibitors.
The N-alkylation of the isatin lactam ring with a 4-picolyl group significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity while providing a basic nitrogen capable of hydrogen bonding or salt formation.[1] This modification is frequently employed to target the ATP-binding pockets of kinases or the peripheral anionic sites of acetylcholinesterase (AChE).
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Nomenclature & Identifiers[1][4][9][10]
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IUPAC Name: 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione[1]
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Common Names: N-(4-picolyl)isatin; 1-[(pyridin-4-yl)methyl]indoline-2,3-dione[1]
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SMILES: O=C1C(=O)N(CC2=CC=NC=C2)C3=CC=CC=C13
Key Physicochemical Descriptors
The following data represents calculated values essential for evaluating the compound's "drug-likeness" (Lipinski's Rule of 5 compliance).
| Property | Value | biological Implication |
| Molecular Weight | 238.24 g/mol | Optimal for oral bioavailability (<500 Da).[1] |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; likely membrane permeable. |
| H-Bond Donors | 0 | Lack of NH donor improves permeability.[1] |
| H-Bond Acceptors | 4 | Carbonyl oxygens (x2) + Pyridine N + Amide N. |
| TPSA | ~50 Ų | Good predictor of blood-brain barrier (BBB) penetration. |
| pKa (Pyridine N) | ~5.2 | Ionizable at acidic pH; aids solubility in formulation. |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust synthetic route involves the N-alkylation of the isatin core. The acidic proton on the isatin nitrogen (pKa ~10) allows for deprotonation by a weak-to-moderate base, followed by nucleophilic attack on 4-(chloromethyl)pyridine.[1]
Reaction Scheme (DOT Diagram)
Caption: Figure 1. Convergent synthesis via N-alkylation of isatin with 4-picolyl chloride.[1]
Detailed Experimental Procedure
Objective: Synthesis of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione on a 10 mmol scale.
Reagents:
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Isatin (1.47 g, 10 mmol)
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4-(Chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol)
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Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol) - Excess used to neutralize HCl salt and deprotonate isatin.
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Potassium Iodide (KI) (Catalytic amount, ~10 mol%) - Accelerates reaction via Finkelstein exchange.
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Dimethylformamide (DMF) (20 mL, anhydrous)
Protocol:
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Activation: In a dry round-bottom flask, dissolve isatin in DMF. Add K₂CO₃ and stir at room temperature for 30 minutes. The solution will darken (deep red/orange) as the isatin anion forms.
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Addition: Add 4-(chloromethyl)pyridine hydrochloride and catalytic KI to the mixture.
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Reaction: Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The product typically moves faster (higher R_f) than unsubstituted isatin due to the loss of the H-bond donor.
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Work-up: Pour the reaction mixture into crushed ice (100 g). The product should precipitate as an orange/red solid.
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Purification: Filter the solid. Wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol or Ethanol/Water mixtures to yield orange needles.
Structural Characterization (Spectroscopy)[10]
To validate the structure, the following spectral signals are diagnostic:
¹H NMR (DMSO-d₆, 400 MHz)
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δ 4.90–5.05 (s, 2H): Methylene bridge (-CH2-).[1] This singlet confirms the attachment of the pyridine ring to the nitrogen.
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δ 8.50 (d, 2H, J=6.0 Hz): Pyridine protons adjacent to nitrogen (C2, C6 of pyridine).
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δ 7.30 (d, 2H, J=6.0 Hz): Pyridine protons adjacent to the methylene group.
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δ 7.60–7.70 (t, 1H): Isatin C6 proton.
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δ 7.50 (d, 1H): Isatin C4 proton.
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δ 7.10 (t, 1H): Isatin C5 proton.
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δ 6.90 (d, 1H): Isatin C7 proton (shielded by N-substitution).
IR Spectroscopy (KBr)
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1735 cm⁻¹: C=O stretch (C3 carbonyl, ketone).
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1610 cm⁻¹: C=O stretch (C2 carbonyl, amide).
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Absence of 3200–3400 cm⁻¹: Lack of N-H stretch confirms complete N-alkylation.[1]
Biological Potential & Pharmacophore Analysis[2][8][11]
The 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione scaffold is a "privileged structure" in medicinal chemistry.[1] It is rarely the final drug but rather a potent core for further functionalization (typically at the C3 carbonyl via Schiff base formation).
Mechanism of Action Pathways
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Kinase Inhibition: The isatin core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The pyridine tail extends into the solvent-accessible region or interacts with specific residues (e.g., Cys, Asp) via hydrogen bonding.
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Acetylcholinesterase (AChE) Inhibition: The isatin moiety binds to the peripheral anionic site (PAS), while the pyridine nitrogen (protonated at physiological pH) can interact via cation-pi interactions with aromatic residues (Trp86) in the active site gorge.
Pharmacophore Interaction Map
Caption: Figure 2. Pharmacophore map highlighting binding modes (blue dashed) and chemical reactivity (red dotted).
Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C3 carbonyl is susceptible to oxidation or hydrolysis over extended periods in moist air.
References
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Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. Link
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Silva, J. F., et al. (2001). Biological activity of isatin derivatives. Journal of the Brazilian Chemical Society, 12(3), 273-324. Link
- Pandeya, S. N., & Smitha, S. (2005). Synthesis and anticonvulsant activity of new N-substituted isatin derivatives. Acta Pharmaceutica, 55(1), 27-37.
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Medvedev, A. E., et al. (2007). Isatin: role in stress and anxiety. Stress, 10(4), 285-297. Link
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Vine, K. L., et al. (2009). Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. Link
